2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide
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Overview
Description
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide is an organic compound with a complex structure that includes multiple methyl groups, a trichloro-substituted hydroxyethyl group, and a valeramide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,4,4-tetramethylvaleric acid with 2,2,2-trichloroethanol under acidic conditions to form the ester intermediate. This intermediate is then converted to the amide through a reaction with ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of 2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-oxoethyl)valeramide.
Reduction: Formation of 2,2,4,4-tetramethyl-N-(2,2-dichloro-1-hydroxyethyl)valeramide.
Substitution: Formation of 2,2,4,4-tetram
Properties
CAS No. |
32905-65-0 |
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Molecular Formula |
C11H20Cl3NO2 |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C11H20Cl3NO2/c1-9(2,3)6-10(4,5)7(16)15-8(17)11(12,13)14/h8,17H,6H2,1-5H3,(H,15,16) |
InChI Key |
JBTFGFSQKZIORH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)O |
Origin of Product |
United States |
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